Mtbe-13C3
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1173023-78-3 |
|---|---|
Molecular Formula |
C5H12O |
Molecular Weight |
91.13 g/mol |
IUPAC Name |
2-methoxy-2-(113C)methyl(1,3-13C2)propane |
InChI |
InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1+1,2+1,3+1 |
InChI Key |
BZLVMXJERCGZMT-VMIGTVKRSA-N |
Isomeric SMILES |
COC([13CH3])([13CH3])[13CH3] |
Canonical SMILES |
CC(C)(C)OC |
Origin of Product |
United States |
Cutting Edge Analytical Methodologies for Isotopic Characterization of Mtbe 13c3 and Its Metabolites
Mass Spectrometry-Based Isotopic Analysis Techniques
Mass spectrometry (MS) is a cornerstone of isotopic analysis, offering the sensitivity and specificity required to detect and quantify isotopically labeled compounds and their metabolites. Various MS-based techniques are applied, each providing unique insights into the isotopic composition.
Applications of Isotope Ratio Mass Spectrometry (IRMS) in Carbon Isotope Profiling
Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to measure the relative abundance of stable isotopes in a sample, typically expressed as a delta (δ) value relative to a standard. For carbon, this is the ¹³C/¹²C ratio, reported as δ¹³C. Compound-specific stable isotope analysis (CSIA), often coupled with gas chromatography (GC-IRMS), has become a significant method for differentiating MTBE sources and tracking its fate in the environment, particularly in groundwater researchgate.nettandfonline.comnih.gov.
CSIA relies on the principle that biological and chemical processes can cause isotopic fractionation, leading to a change in the isotope ratio of the remaining compound. For instance, during biodegradation, microorganisms may preferentially metabolize molecules containing the lighter isotope (¹²C), leaving the residual MTBE enriched in the heavier isotope (¹³C). This enrichment is reflected in a heavier (less negative or more positive) δ¹³C value tandfonline.comnih.gov. Studies have shown that aerobic biodegradation of MTBE can lead to a ¹³C enrichment in the range of -1.4‰ to -2.4‰, while anaerobic biodegradation can result in significantly larger enrichment factors, such as -8.10‰ to -9.16‰ in field and laboratory settings, respectively researchgate.netacs.org.
GC-IRMS methods have been developed for the carbon and hydrogen isotope analysis of fuel oxygenates like MTBE in water, with reported detection limits for reliable δ¹³C values for MTBE as low as 28 µg/L researchgate.netpsu.edu. This sensitivity is crucial for environmental forensic investigations and assessing natural attenuation of MTBE plumes researchgate.nettandfonline.comnih.gov.
Quantitative Analysis of 13C-Labeled MTBE and its Degradation Products using Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the quantitative analysis of ¹³C-labeled MTBE and its degradation products. GC-MS allows for the separation of complex mixtures followed by the detection and quantification of specific compounds based on their mass-to-charge ratio (m/z). Using stable isotope-labeled internal standards, such as MTBE-¹³C₃, is a common practice in GC-MS to improve the accuracy and precision of quantitative measurements by compensating for variations during sample preparation and analysis nih.govoup.com.
Studies investigating the metabolism of ¹³C-labeled MTBE in biological systems, such as rats and humans, have employed GC-MS to identify and quantify metabolites in urine, blood, and exhaled air nih.govacs.orgwho.intresearchgate.netacs.org. Common metabolites of MTBE include tert-butyl alcohol (TBA) (PubChem CID: 6386), tert-butyl formate (B1220265) (TBF), 2-methyl-1,2-propanediol (MPD) (PubChem CID: 135589659), and 2-hydroxyisobutyrate (B1230538) (HBA) (PubChem CID: 12000) nih.govacs.orgresearchgate.netacs.orgcir-safety.org. GC-MS, often in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode, can specifically detect the ions corresponding to the ¹³C-labeled versions of these compounds, allowing for their quantitative analysis even at low concentrations oup.com. For example, studies have used GC-MS to confirm the presence of ¹³C-labeled acetone (B3395972) as a minor metabolite in the urine of rats treated with ¹³C-labeled MTBE nih.govacs.org.
Strategies for Expanded Linear Dynamic Range in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) via Isotopologues
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of polar and less volatile compounds, including some MTBE metabolites. A limitation of traditional LC-MS/MS for quantitative analysis is its relatively limited linear dynamic range, typically spanning around three orders of magnitude researchgate.netresearchgate.netnih.gov. This can be problematic when analyzing samples with a wide range of analyte concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Isotopic Information
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules, including the position of stable isotopes within the molecule (site-specific isotopic information). ¹³C NMR is particularly valuable for studying ¹³C-labeled compounds like MTBE-¹³C₃ and its metabolites. Unlike IRMS, which provides an average isotope ratio for the entire molecule, NMR can distinguish the isotopic enrichment at different carbon positions within the molecule nih.govresearchgate.netresearchgate.net.
For MTBE-¹³C₃, ¹³C NMR can confirm the positions of the three ¹³C labels and track how these labeled carbons are incorporated into metabolic products. Studies using ¹³C NMR have been instrumental in identifying and characterizing the urinary metabolites of ¹³C-labeled MTBE and its metabolite TBA in rats and humans nih.govacs.orgresearchgate.netacs.orgcir-safety.orgcir-safety.orgacs.orgnih.gov. For example, ¹³C NMR analysis of urine samples from individuals exposed to [1,2-¹³C₂]MTBE vapor identified 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate as major metabolites, based on the characteristic doublet signals arising from adjacent ¹³C-labeled carbons acs.orgnih.gov. ¹³C NMR has also been used to identify minor metabolites such as acetone, and conjugates like glucuronides and sulfates nih.govacs.orgresearchgate.netacs.orgcir-safety.org.
Methodological Advancements in Sample Preparation and Measurement Protocols for 13C-Enriched Compounds
Effective analysis of ¹³C-enriched compounds like MTBE-¹³C₃ and their metabolites requires appropriate sample preparation and measurement protocols tailored to the specific matrix and analytical technique. Methodological advancements have focused on improving sensitivity, minimizing isotopic fractionation during sample handling, and ensuring accurate and reproducible measurements.
For volatile compounds like MTBE, sample preparation techniques for environmental water samples often involve enrichment methods such as purge and trap (P&T), headspace analysis, or solid-phase microextraction (SPME) coupled with GC-IRMS or GC-MS researchgate.netpsu.eduoup.comtandfonline.comfrtr.govnih.gov. P&T has been shown to be an efficient preconcentration technique for volatile organic compounds from water, achieving low method detection limits for MTBE psu.edunih.gov. However, potential isotopic fractionation during sample preparation steps like extraction and injection needs to be considered and quantified nih.gov. Studies have investigated and quantified the isotopic fractionation caused by different preconcentration and injection techniques for MTBE, finding that while small, the fractionation is often reproducible and can be corrected for nih.gov.
For biological samples like blood and urine, sample preparation for MTBE and its metabolites can involve techniques such as solid-phase microextraction (SPME) of headspace for volatile compounds or solvent extraction for less volatile metabolites nih.govoup.commdpi.com. Stable isotope dilution using labeled internal standards is crucial in these methods to ensure accurate quantification despite potential variations in extraction efficiency nih.govoup.com. For lipidomics studies involving stable isotope labeling, sample preparation often includes solvent extraction using mixtures containing MTBE or other organic solvents, followed by techniques like solid-phase extraction for lipid class enrichment mdpi.comnih.govresearchgate.netmdpi.com.
Deciphering Environmental Fate and Transport of Mtbe Utilizing Stable Isotope Tracing Methodologies
Tracking MTBE-13C3 Environmental Pathways in Aquatic and Terrestrial Matrices
The use of MTBE-¹³C₃ allows researchers to track the movement and transformation of MTBE in various environmental compartments, including groundwater, surface water, and soil. By introducing MTBE-¹³C₃ into a controlled system or observing its distribution at a contaminated site, scientists can monitor its migration and identify where degradation or other processes are occurring.
In aquatic environments, MTBE is highly mobile due to its high solubility and low sorption to aquifer materials nih.govservice.gov.uk. Tracking the plume of MTBE-¹³C₃ can help delineate groundwater flow paths and dispersion patterns. Changes in the isotopic composition of MTBE-¹³C₃ along the flow path can indicate zones of active biodegradation.
In terrestrial matrices, the interaction of MTBE-¹³C₃ with soil and sediment can be studied. While MTBE generally has low adsorption, understanding its movement through the unsaturated and saturated zones is critical. Stable isotope probing (SIP) techniques, which can involve tracking the incorporation of ¹³C from labeled compounds into microbial biomass (like DNA or proteins), can identify the specific microorganisms responsible for MTBE degradation in soil and aquifer materials nih.govoup.com. Studies have used DNA-SIP with different ¹³C-labeled forms of MTBE, including MTBE-¹³C₃ (labeled in the tert-butyl group), to identify MTBE- and TBA-degrading microorganisms in contaminated groundwater nih.gov.
Predictive Modeling of Isotopic Fate and Transport in Contaminated Aquifers and Environmental Compartments
Predictive modeling plays a vital role in understanding and forecasting the fate and transport of contaminants like MTBE in the environment. Incorporating stable isotope fractionation data, particularly from studies using labeled compounds like MTBE-¹³C₃, enhances the accuracy and reliability of these models acs.org.
Reactive transport models that include terms for biodegradation and associated isotopic fractionation can simulate the evolution of both contaminant concentrations and isotopic ratios in groundwater and other environmental compartments acs.orgnih.gov. By fitting model simulations to observed concentration and isotopic data from field sites or controlled experiments, researchers can estimate key parameters such as biodegradation rates and isotopic enrichment factors (ε) nih.govoup.com.
These models can help to:
Quantify the relative importance of biodegradation versus physical processes in contaminant attenuation.
Predict the extent of natural attenuation over time and space.
Evaluate the effectiveness of different remediation strategies.
Assess the potential for contaminants to reach receptors.
Modeling the transport of stable isotopes requires considering not only advection, dispersion, and reaction but also potential isotopic effects associated with physical processes like diffusion, although these are generally less significant than biological fractionation for carbon isotopes acs.orgnih.gov.
Research findings from modeling studies, often informed by experimental data using stable isotopes, contribute to a better understanding of the complex processes governing MTBE fate. For instance, models incorporating both diffusion and biodegradation have been used to elucidate the factors controlling the persistence of MTBE plumes in aquifers nih.gov. The integration of isotopic data into these models provides stronger validation and predictive capability.
Compound-specific isotope analysis (CSIA) data, including that generated using isotopically labeled standards like MTBE-¹³C₃ for calibration and method development, is essential for parameterizing and validating these predictive models enviro.wiki. The ability to accurately measure isotopic ratios in environmental samples at low concentrations is critical for the successful application of CSIA and subsequent modeling efforts enviro.wiki.
Table 2: Key Parameters for MTBE Fate and Transport Modeling
| Parameter | Description | Relevance to Isotopic Tracing |
| Biodegradation Rate Constant | Rate at which MTBE is microbially degraded. | Directly influences the rate of isotopic fractionation. |
| Isotopic Enrichment Factor (ε) | Quantifies the magnitude of isotopic fractionation during a reaction. | Essential for distinguishing biodegradation from physical processes. |
| Dispersion Coefficient | Represents the spreading of the contaminant plume due to variations in flow. | Does not cause significant isotopic fractionation. |
| Retardation Factor | Describes the extent to which a contaminant's movement is slowed by sorption. | Can influence plume migration but not typically isotopic ratios. |
By integrating data from stable isotope tracing studies, including those utilizing MTBE-¹³C₃, with sophisticated transport models, scientists can develop more accurate and reliable predictions of MTBE behavior in contaminated environments, supporting informed decision-making for site management and remediation.
Microbial Transformation and Bioremediation Mechanisms of Mtbe: Insights from 13c Isotopic Probing
Identification of Methyl tert-Butyl Ether- and tert-Butyl Alcohol-Degrading Microbial Communities through DNA-Stable Isotope Probing (SIP)
DNA-SIP is a technique that links metabolic activity to microbial identity by tracking the incorporation of a stable isotope-labeled substrate into newly synthesized DNA. When microorganisms metabolize a ¹³C-labeled compound like MTBE-¹³C₃ or ¹³C-TBA, the heavy carbon isotope is incorporated into their cellular components, including DNA. This ¹³C-enriched DNA has a higher buoyant density than unlabeled DNA and can be separated using density gradient ultracentrifugation. microbe.comnih.govnih.gov Analysis of the microbial community structure in the heavy DNA fractions, typically through 16S rRNA gene sequencing, reveals the microorganisms that are actively degrading the labeled compound. nih.govnih.govnih.govacs.orgasm.orgnih.govresearchgate.net
Studies utilizing DNA-SIP with ¹³C-labeled MTBE and TBA have successfully identified various microbial groups involved in their degradation under different environmental conditions. For instance, research in anaerobic sulfate-reducing plumes using Bio-Sep® beads amended with ¹³C₅-MTBE, ¹³C₁-MTBE (methoxy-labeled), or ¹³C₄-TBA identified microorganisms actively degrading these compounds and incorporating the ¹³C into their DNA. nih.govresearchgate.net Sequences related to known MTBE- and TBA-degraders in the Burkholderiales and Sphingomonadales orders were detected, suggesting their role as primary degraders. nih.gov In the same study, sequences related to sulfate-reducing bacteria (e.g., Geobacter and Geothrix) were found in clone libraries from fully labeled ¹³C-MTBE and ¹³C₄-TBA, indicating their involvement in processing carbon from the tert-butyl group. nih.gov Conversely, Pseudomonas-like sequences predominated when only the methoxy (B1213986) carbon of MTBE was labeled, suggesting they might be secondary degraders utilizing labeled metabolites like acetate. nih.gov
Under methanogenic conditions, DNA-SIP with ¹³C-labeled MTBE has identified bacteria from the Ruminococcaceae family and the Sphingopyxis genus, as well as archaea from the Methanosarcina and Methanocorpusculum genera, as dominant MTBE degraders in wastewater treatment plant cultures. nih.govnih.govasm.org Specifically, a bacterium closely related to Saccharofermentans acetigenes within the Ruminococcaceae was identified as active in the O-demethylation of MTBE. nih.govacs.org
¹³C-DNA SIP has also been applied to identify TBA-utilizing organisms in bioreactors. In self-inoculated granulated activated carbon (GAC) reactors, ¹³C-DNA SIP revealed that all identified TBA-utilizing organisms belonged to the Burkholderiales order of the β-proteobacteria, including organisms similar to Cupriavidus and Methylibium. nih.gov
These SIP studies, often coupled with techniques like terminal restriction fragment length polymorphism (T-RFLP) and high-throughput sequencing, provide crucial insights into the composition and activity of microbial communities responsible for MTBE and TBA degradation in diverse environments. nih.govnih.govasm.org
Elucidation of Aerobic Biodegradation Pathways and Key Enzymatic Processes using 13C-Tracers
Aerobic biodegradation is considered a primary mechanism for effective MTBE removal. epa.govnih.gov The aerobic pathway typically involves the initial oxidation of MTBE, often catalyzed by monooxygenases, leading to the formation of TBA and formaldehyde (B43269) or tert-butyl formate (B1220265). nih.govresearchgate.netresearchgate.net TBA is then further degraded through a series of steps, eventually entering central metabolic pathways. researchgate.net
While the general aerobic pathway is established, ¹³C-tracers, including ¹³C-labeled MTBE and its intermediates, play a role in confirming these pathways and identifying the key enzymes involved. By tracing the ¹³C label through different metabolic intermediates, researchers can map the carbon flow and validate proposed degradation routes. Although specific details on using Mtbe-¹³C₃ solely for aerobic pathway elucidation were not extensively detailed in the provided snippets, the use of ¹³C-labeled MTBE in Protein-SIP studies highlights its application in identifying the metabolically active species and potentially the enzymes they express during degradation. oup.comoup.com For example, Protein-SIP with ¹³C-MTBE in an aerobic enrichment culture revealed that proteins related to Methylibium petroleiphilum PM1 showed significant ¹³C incorporation, indicating its key role in MTBE degradation within the consortium and linking specific organisms to the metabolic process. oup.comoup.com
Compound-specific stable isotope analysis (CSIA) of ¹³C in MTBE and its degradation products during aerobic degradation also provides insights into the enzymatic reactions involved. The isotopic fractionation patterns (changes in the ¹³C/¹²C ratio) observed during degradation are characteristic of specific bond-cleavage events catalyzed by enzymes. oup.comoup.comenviro.wiki Different aerobic degradation pathways or initial enzymatic attack mechanisms can result in distinct carbon and hydrogen isotopic enrichment factors, which can be used to differentiate between these processes. oup.comoup.comenviro.wiki
Investigation of Anaerobic Biodegradation Mechanisms and Associated Microbial Ecologies via 13C-Labeling Studies
Anaerobic biodegradation of MTBE is generally considered slower and less well-understood compared to aerobic degradation, but it is crucial in oxygen-depleted environments like contaminated groundwater plumes. nih.govepa.govwhiterose.ac.uk ¹³C-labeling studies have been instrumental in demonstrating that anaerobic MTBE biodegradation does occur and in identifying the microorganisms and potential mechanisms involved. nih.govnih.govnih.govacs.orgasm.orgresearchgate.netacs.org
As mentioned in the SIP section, ¹³C-labeled MTBE and TBA have been used to identify anaerobic microbial communities involved in degradation under various terminal electron-accepting conditions, including sulfate-reducing and methanogenic conditions. nih.govnih.govnih.govasm.orgresearchgate.net These studies have implicated diverse microbial groups, including Firmicutes (specifically Ruminococcaceae), Deltaproteobacteria (like Geobacter and Geothrix), and certain archaea, in anaerobic MTBE and TBA transformation. nih.govnih.govnih.govasm.orgresearchgate.net
While the complete anaerobic pathway for MTBE is not fully elucidated, studies using ¹³C labeling support the initial O-demethylation of MTBE to TBA as a common step under anaerobic conditions. nih.govresearchgate.net ¹³C-labeling helps track the fate of the methyl and tert-butyl groups. For example, the detection of ¹³C in organisms associated with processing the tert-butyl group when fully labeled ¹³C₅-MTBE or ¹³C₄-TBA is used, versus the detection of ¹³C in different organisms when only the methoxy carbon is labeled, provides clues about which microbes are responsible for cleaving specific bonds. nih.gov
CSIA of ¹³C in MTBE has also provided strong evidence for anaerobic biodegradation in the field and laboratory. enviro.wikiacs.org Anaerobic degradation typically results in significantly larger ¹³C enrichment factors compared to aerobic degradation, allowing CSIA to distinguish between these processes and confirm that anaerobic biodegradation is occurring. enviro.wikiacs.org
Table 1 summarizes some findings on microbial groups identified using ¹³C-labeling under different anaerobic conditions.
| Anaerobic Condition | ¹³C-Labeled Compound Used | Key Microbial Groups Identified (Examples) | Reference |
| Sulfate-reducing | ¹³C₅-MTBE, ¹³C₁-MTBE, ¹³C₄-TBA | Burkholderiales, Sphingomonadales, Geobacter, Geothrix, Pseudomonas | nih.govresearchgate.net |
| Methanogenic | ¹³C-MTBE | Ruminococcaceae, Sphingopyxis, Methanosarcina, Methanocorpusculum | nih.govnih.govasm.org |
Note: This table is a simplified representation based on the provided snippets and is not exhaustive.
In Situ Assessment of Biodegradation Potential and Rates Utilizing 13C-Labeled Bio-Traps and Isotopic Signatures
Assessing in situ biodegradation is critical for evaluating natural attenuation and the effectiveness of bioremediation strategies in the field. ¹³C-labeled compounds, particularly in conjunction with Bio-Traps and CSIA, provide powerful tools for this purpose. microbe.commicrobe.comnih.govenviro.wikiacs.orgresearchgate.netmicrobe.comnih.govresearchgate.netenviro.wiki
Bio-Traps amended with ¹³C-labeled MTBE or TBA are deployed in monitoring wells to collect indigenous microorganisms and expose them to the labeled contaminant under ambient subsurface conditions. microbe.commicrobe.comnih.govresearchgate.netresearchgate.net Following incubation, the Bio-Traps are retrieved, and the incorporation of ¹³C into microbial biomass (e.g., phospholipid fatty acids or DNA) is analyzed. microbe.commicrobe.comnih.govresearchgate.netresearchgate.net Detection of ¹³C enrichment in biomass provides conclusive, in situ evidence that indigenous microorganisms are actively degrading the target compound. microbe.commicrobe.comresearchgate.net Similarly, the detection of ¹³C-enriched dissolved inorganic carbon (DIC) or methane (B114726) demonstrates mineralization of the contaminant. microbe.commicrobe.comnih.govasm.org
CSIA of ¹³C in groundwater samples collected from contaminated sites provides another means of assessing in situ biodegradation. As microorganisms preferentially metabolize the lighter ¹²C isotope, the residual contaminant becomes progressively enriched in the heavier ¹³C isotope. enviro.wikiacs.orgenviro.wiki This change in the isotopic signature (expressed as δ¹³C values) along a groundwater flow path or over time serves as a natural tracer of biodegradation. enviro.wikiacs.orgnih.govenviro.wiki The extent of ¹³C enrichment can be used to estimate the fraction of the contaminant that has been biodegraded and, when combined with groundwater flow information, can help determine in situ biodegradation rates. enviro.wikinih.govenviro.wiki
For example, a field study at a gasoline release site demonstrated substantial enrichment of ¹³C in MTBE (up to 40.6 per mille) in an area where biodegradation was expected, while little change was observed in an area without substantial degradation. nih.gov Using reported isotopic enrichment factors, the ¹³C data allowed for the estimation of MTBE first-order biodegradation rates, which were in good agreement with rates calculated by other methods. nih.gov
Table 2 illustrates how δ¹³C values can indicate biodegradation.
Note: δ¹³C values are relative to a standard and become more positive with ¹³C enrichment.
Evaluation of Enhanced Bioremediation Strategies through Stable Isotope Monitoring
Stable isotope monitoring, including SIP and CSIA, is valuable for evaluating the effectiveness of enhanced bioremediation strategies aimed at accelerating MTBE degradation. microbe.commicrobe.comenviro.wikinih.gov By providing direct evidence of microbial activity and quantifying the extent or rate of biodegradation, these techniques help assess whether amendments (e.g., oxygen, nutrients, or microbial consortia) are successfully stimulating the desired biodegradation processes. microbe.commicrobe.comnih.gov
For instance, SIP can be used in in situ microcosm studies to compare the biodegradation potential in amended versus unamended conditions. microbe.com By deploying ¹³C-labeled Bio-Traps in areas treated with bioremediation strategies and control areas, researchers can determine if the amendments lead to increased incorporation of ¹³C into biomass or mineralization products, indicating enhanced microbial activity on the target contaminant. microbe.commicrobe.com
CSIA can also be used to monitor changes in isotopic signatures over time or across different treatment zones within a bioremediation site. enviro.wikinih.gov An increase in the ¹³C enrichment factor in the treated areas compared to untreated areas can indicate that enhanced biodegradation is occurring. nih.gov This provides a line of evidence to support the effectiveness of the chosen bioremediation approach and can help optimize treatment strategies. microbe.comenviro.wiki Combining CSIA with molecular tools that quantify the abundance of functional genes involved in MTBE degradation can provide a more comprehensive assessment of the link between microbial community potential and actual biodegradation activity under enhanced conditions. microbe.comnih.gov
Isotopic Fractionation Studies of Mtbe 13c3 in Abiotic and Biotic Processes
Principles and Application of Compound-Specific Stable Isotope Analysis (CSIA) and Position-Specific Isotope Analysis (PSIA) for MTBE
Compound-Specific Stable Isotope Analysis (CSIA) is a technique that measures the bulk stable isotope ratio of a specific compound in a mixture nih.govwhiterose.ac.ukufz.de. For MTBE, CSIA typically involves measuring the 13C/12C and 2H/1H ratios of the entire molecule. As MTBE undergoes transformation, reactions preferentially break bonds involving lighter isotopes, leading to an enrichment of heavier isotopes in the remaining parent compound. This change in isotopic composition serves as a fingerprint of the reaction and can indicate whether degradation is occurring nih.govsrce.hr. CSIA has been extensively explored as a useful tool to identify contaminant sources and monitor the extent of pollutant degradation whiterose.ac.ukresearchgate.net.
Position-Specific Isotope Analysis (PSIA) takes this a step further by measuring the isotope ratios at specific positions within the molecule whiterose.ac.ukresearchgate.net. For MTBE (C5H12O), this could involve analyzing the isotopic composition of the methyl group carbon, the quaternary carbon, or the hydrogen atoms at different positions. MTBE-13C3, specifically labeled on the three methyl carbons, is particularly useful for PSIA studies focusing on the fate of the methyl group during degradation. By analyzing the isotopic composition at different positions, researchers can gain more detailed information about which bonds are being broken and, consequently, infer the reaction mechanisms involved researchgate.netnih.gov. CSIA and PSIA are promising methods to detect anaerobic ETBE and TBA biodegradation but need to be investigated further to assess their full potential at field scale whiterose.ac.uknih.gov.
Quantification of Carbon and Hydrogen Isotope Enrichment Factors (ε) During MTBE Biotransformation and Abiotic Reactions
Isotope enrichment factors (ε) quantify the magnitude of isotopic fractionation during a reaction. They represent the relative difference in reaction rates between molecules containing lighter and heavier isotopes environmentalrestoration.wikiacs.org. A more negative ε value indicates stronger fractionation, meaning the lighter isotope is preferentially reacted, leading to a greater enrichment of the heavier isotope in the residual substrate.
Studies have quantified carbon (εC) and hydrogen (εH) isotope enrichment factors for MTBE during various biotransformation and abiotic processes. For instance, anaerobic biodegradation of MTBE has shown significant carbon and hydrogen isotope fractionation nih.govacs.org. In one study, the stable isotope enrichment factor for carbon (εC) in anaerobic enrichment cultures was reported as -13‰ (with a 95% confidence interval of -14.1 to -11.9‰), and the hydrogen enrichment factor (εH) was -16‰ (with a 95% confidence interval of -21 to -11‰) nih.govacs.org. These values suggested that the initial step in anaerobic degradation involved enzymatic hydrolysis of the O-Cmethyl bond nih.govacs.org.
Abiotic reactions also induce isotopic fractionation. For example, a study investigating abiotic MTBE transformation via acid hydrolysis and permanganate (B83412) oxidation reported specific enrichment factors. In acid hydrolysis, εC was -4.9‰ ± 0.6‰ and εH was -55‰ ± 7‰ researchgate.netnih.gov. Position-specific values were even more pronounced, with εC at the reactive position being -24.3‰ ± 2.3‰ and εH at the reactive position being -73‰ ± 9‰ researchgate.netnih.gov. Permanganate oxidation, which primarily affects the methyl group, showed large hydrogen enrichment factors of εH = -109‰ ± 9‰ and position-specific εH = -342‰ ± 16‰ researchgate.netnih.gov.
The variability in ε values across different pathways (aerobic biodegradation, anaerobic biodegradation, abiotic hydrolysis, oxidation) highlights their utility in distinguishing between these processes in environmental samples.
Here is a table summarizing some reported enrichment factors:
| Process | Isotope | Bulk ε (‰) | Position-Specific ε (‰) | Reference |
| Anaerobic Biodegradation | Carbon | -13 (-14.1 to -11.9) | - | nih.govacs.org |
| Anaerobic Biodegradation | Hydrogen | -16 (-21 to -11) | - | nih.govacs.org |
| Abiotic Acid Hydrolysis | Carbon | -4.9 ± 0.6 | -24.3 ± 2.3 | researchgate.netnih.gov |
| Abiotic Acid Hydrolysis | Hydrogen | -55 ± 7 | -73 ± 9 | researchgate.netnih.gov |
| Abiotic Permanganate Oxidation | Hydrogen | -109 ± 9 | -342 ± 16 | researchgate.netnih.gov |
| Aerobic Biodegradation | Carbon | -1.52 ± 0.06 to -1.97 ± 0.05 | - | nih.gov |
| Aerobic Biodegradation | Carbon | -2.29 ± 0.03 | - | oup.com |
| Aerobic Biodegradation | Hydrogen | -58 ± 6 | - | oup.com |
Determination of Kinetic Isotope Effects (KIE) as Mechanistic Indicators in MTBE Degradation Pathways
Kinetic Isotope Effects (KIEs) provide insights into the reaction mechanisms by reflecting the difference in reaction rates between molecules containing light and heavy isotopes at the specific bond being broken or formed in the rate-determining step acs.orgacs.org. KIEs are related to enrichment factors (ε) and can be calculated from position-specific enrichment factors researchgate.netacs.org.
For MTBE degradation, determining KIEs helps elucidate the biochemical or chemical reactions involved. For instance, in abiotic acid hydrolysis, calculated KIEs were KIE(C) = 1.025 ± 0.003 and KIE(H) = 1.08 ± 0.01 researchgate.netnih.gov. These values were consistent with an SN1-type hydrolysis mechanism involving the tert-butyl group researchgate.netnih.gov. In contrast, permanganate oxidation, which targets the methyl group, showed large hydrogen isotope effects, indicating significant primary and secondary KIEs researchgate.netnih.gov.
Comparing KIEs derived from environmental samples or microcosm studies with theoretical or experimentally determined KIEs for known reaction mechanisms can help identify the dominant degradation pathways occurring in situ researchgate.netacs.orgnih.gov. For example, carbon and hydrogen KIE values calculated for different potential reaction mechanisms imply that anaerobic biodegradation of MTBE might follow an SN2-type reaction mechanism nih.gov.
Influence of Environmental Parameters on Isotopic Fractionation during MTBE Transformation
Environmental parameters can influence the extent and nature of isotopic fractionation during MTBE transformation. Factors such as temperature, pH, the presence of co-contaminants, and the specific microbial community or abiotic reactants can affect reaction rates and, consequently, the observed isotopic enrichment factors.
While intrinsic isotopic fractionation is characteristic of a specific reaction mechanism, environmental conditions can lead to apparent fractionation that deviates from the intrinsic values. For instance, significantly smaller hydrogen enrichment factors reported for aerobic biodegradation compared to abiotic permanganate oxidation suggest that intrinsic fractionation can be masked by additional non-fractionating steps in the biological process researchgate.netnih.gov.
The presence of other fuel compounds on contaminated sites and prevailing anaerobic conditions can also influence MTBE degradation and associated isotopic fractionation researchgate.net. Although MTBE can be recalcitrant under anaerobic conditions, particularly in the presence of other carbon sources, degradation has been observed under various redox conditions researchgate.net.
Physical processes like volatilization and dispersion can also affect the isotopic composition of MTBE in the environment, although their fractionation effects are generally smaller than those of biodegradation nih.govtandfonline.com. However, it's important to consider these processes when interpreting field data.
Application of the Rayleigh Equation for Quantifying the Extent of MTBE Isotopic Changes
The Rayleigh equation is a fundamental model used to describe isotopic fractionation during a process where a reactant is progressively consumed, and the product is continuously removed from the system environmentalrestoration.wikifrtr.govresearchgate.net. It relates the change in the isotope ratio of the remaining substrate to the extent of substrate consumption and the isotopic enrichment factor (ε) environmentalrestoration.wikifrtr.govresearchgate.net.
The basic form of the Rayleigh equation is:
R/R₀ = f^(ε/1000)
Where:
R is the isotope ratio (e.g., 13C/12C) of the remaining MTBE at a given time.
R₀ is the initial isotope ratio of MTBE.
f is the fraction of the original MTBE remaining (concentration at time t / initial concentration).
ε is the isotopic enrichment factor for the process.
This equation can be linearized by taking the natural logarithm:
ln(R/R₀) = (ε/1000) * ln(f)
Or, in terms of delta notation (δ):
δ - δ₀ ≈ ε * ln(f)
Where:
δ is the isotopic value (e.g., δ13C) of the remaining MTBE at a given time.
δ₀ is the initial isotopic value of MTBE.
By measuring the isotopic composition (δ values) of MTBE at different concentrations (related to f) in a reaction or along a groundwater flow path, the enrichment factor (ε) can be determined from the slope of a plot of δ versus ln(f) frtr.gov. This allows for the quantification of the extent of MTBE degradation that has occurred based on the observed isotopic changes nih.govacs.orgfrtr.gov.
The Rayleigh equation is particularly useful for analyzing laboratory microcosm data and for evaluating relatively stable plumes in the field frtr.gov. However, in complex field settings with multiple competing degradation pathways or significant mixing, extended Rayleigh-type equations may be needed to accurately quantify biodegradation researchgate.netnih.gov. The application of the Rayleigh equation, combined with CSIA and PSIA data, provides a powerful framework for assessing the in situ biodegradation of MTBE and understanding the dominant transformation processes nih.govfrtr.govnih.gov.
Source Apportionment and Diagnostic Tracing of Mtbe Emissions Using Isotopic Fingerprints
Differentiating MTBE Sources (e.g., Vehicular Emissions, Industrial Releases) through Isotopic Signatures
The isotopic composition of MTBE can vary depending on the raw materials used and the specific synthesis pathways employed by different manufacturers and in different geographical regions. researchgate.nettandfonline.comresearchgate.netitrcweb.org These variations in natural abundance stable isotopes, particularly carbon (δ¹³C) and hydrogen (δD), can be used to differentiate MTBE originating from various sources. researchgate.nettandfonline.comresearchgate.netitrcweb.orgtandfonline.com For instance, studies have shown that δ¹³C values of MTBE can differ based on the country of production, allowing for a fingerprinting technique to classify the production origin. researchgate.nettandfonline.com While δ¹³C and δD values may not always allow for detailed apportionment in all cases, they can provide distinct signatures. researchgate.nettandfonline.com
Furthermore, environmental processes such as biodegradation and volatilization can alter the isotopic signature of MTBE, typically leading to an enrichment of heavier isotopes in the residual compound. tandfonline.comitrcweb.orgsrce.hrtandfonline.com Recognizing these fractionation effects is crucial for accurate source apportionment, as changes in isotopic composition due to degradation could otherwise be misinterpreted as originating from a different source. itrcweb.org
Methodologies for Isotopic Source Apportionment in Complex Environmental Matrices
Compound-Specific Isotope Analysis (CSIA) is the cornerstone technique for determining the isotopic composition of MTBE in environmental samples. researchgate.netitrcweb.orgtandfonline.comtandfonline.comprovectusenvironmental.comsci-hub.se This typically involves Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), which separates MTBE from other compounds in a sample and then measures the isotope ratios of specific elements within the MTBE molecule. researchgate.netitrcweb.orgtandfonline.comtandfonline.com
Preparing environmental samples (like water and soil) for CSIA of MTBE often requires enrichment techniques due to low concentrations. Common methods include direct aqueous injection, headspace analysis, purge and trap, and solid-phase microextraction. tandfonline.comsci-hub.senih.gov These techniques aim to transfer MTBE from the sample matrix into a gaseous phase suitable for GC-IRMS analysis. tandfonline.comsci-hub.se
Once isotopic data (e.g., δ¹³C values) are obtained, statistical methods are often employed to aid in source apportionment, especially in complex scenarios with multiple potential sources. provectusenvironmental.com Comparing the isotopic signatures of environmental samples to known source signatures allows for the potential identification of contamination origins. The Rayleigh equation is a fundamental tool used to model how isotopic ratios change as a contaminant undergoes processes like degradation or volatilization, helping to distinguish source signatures from process-induced fractionation. tandfonline.comitrcweb.orgsrce.hrtandfonline.com
Future Trajectories in Mtbe 13c3 Research and Environmental Science
Integration of Multi-Omics Approaches with Stable Isotope Tracing for Holistic Metabolic Pathway Analysis
Understanding the complex biological processes involved in the biodegradation of MTBE is crucial for developing effective bioremediation strategies. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems shimadzu.comnih.govresearchgate.net. When combined with stable isotope tracing using compounds like MTBE-¹³C₃, these approaches can offer unprecedented insights into the specific metabolic pathways and microbial communities responsible for MTBE transformation.
Stable isotope tracing with MTBE-¹³C₃ allows researchers to track the flow of the labeled carbon atoms through microbial metabolic networks. By analyzing the isotopic composition of intermediate and end products of biodegradation using techniques like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) or Liquid Chromatography-Mass Spectrometry (LC-MS), specific transformation pathways can be elucidated nih.govnih.gov. For instance, studies using ¹³C-labeled MTBE have demonstrated carbon isotope fractionation during both aerobic and anaerobic biodegradation, indicating that isotopic analysis can distinguish biotic from abiotic processes and provide insights into reaction mechanisms nih.govnih.gov. The observed isotopic enrichment factors during MTBE degradation in laboratory and field settings highlight the potential of stable isotopes as indicators of in-situ biodegradation nih.gov.
Integrating this isotopic information with multi-omics data can reveal which genes are expressed (transcriptomics), which proteins (enzymes) are produced (proteomics), and which metabolites are formed (metabolomics) as the ¹³C label from MTBE-¹³C₃ is processed by microorganisms. This holistic approach can identify key enzymes involved in MTBE degradation, pinpoint the specific microbial species or consortia responsible, and map the complete metabolic routes, including potential cometabolic processes or the formation of transformation products like tertiary butyl alcohol (TBA) nih.govwhiterose.ac.uk. For example, multi-omics studies in other degradation contexts have successfully identified key genes and metabolic pathways involved in the process nih.govnih.gov. Applying this to MTBE-¹³C₃ tracing would involve:
Genomics/Metagenomics: Identifying the microbial community composition and the presence of known or putative MTBE degradation genes.
Transcriptomics: Quantifying gene expression levels to determine which genes are active during MTBE exposure and degradation.
Proteomics: Identifying and quantifying the enzymes and other proteins produced by the active microbial community, potentially linking specific proteins to observed isotopic fractionation patterns.
Metabolomics: Analyzing the suite of metabolites produced, tracking the ¹³C label from MTBE-¹³C₃ into these intermediates and end products to map metabolic pathways.
The combined dataset from MTBE-¹³C₃ tracing and multi-omics analyses would provide a detailed picture of the microbial response to MTBE, the active degradation pathways, and the efficiency of carbon channeling, paving the way for the optimization of bioremediation strategies.
Development of Advanced Technologies for Real-time Isotopic Monitoring in Environmental Systems
Current methods for stable isotope analysis often require sample collection and laboratory analysis, which can be time-consuming and may not capture the dynamic nature of environmental processes. Future research trajectories include the development of advanced technologies for real-time or near real-time isotopic monitoring of MTBE-¹³C₃ and its transformation products directly in environmental systems, such as groundwater plumes or bioreactors.
Technologies such as Cavity Ring-Down Spectroscopy (CRDS) and other field-deployable mass spectrometry systems are advancing the capabilities for in-situ isotopic measurements of various compounds picarro.com. While currently more common for gases like CO₂ and CH₄, the development of similar robust, sensitive, and selective instruments capable of analyzing the isotopic composition of dissolved organic compounds like MTBE-¹³C₃ in water is a key area for future research.
Real-time isotopic monitoring of MTBE-¹³C₃ would allow for continuous tracking of its degradation progress and the formation of labeled transformation products in situ. This would provide highly resolved temporal data on reaction rates, identify transient intermediates, and allow for the detection of changes in degradation pathways in response to fluctuating environmental conditions (e.g., nutrient availability, redox conditions). This continuous data stream would be invaluable for:
Assessing Natural Attenuation: Providing direct evidence and rates of in-situ biodegradation of MTBE by observing the isotopic enrichment of the residual MTBE pool over time nih.govnih.gov.
Optimizing Engineered Remediation: Monitoring the performance of bioreactors or in-situ injection strategies by tracking the degradation of MTBE-¹³C₃ in real-time and adjusting parameters as needed.
Understanding Transport and Mixing: Using MTBE-¹³C₃ as a tracer to differentiate between biodegradation and physical processes like dispersion and dilution, which can also reduce contaminant concentrations desi.qld.gov.authermofisher.com.
Developing miniaturized, cost-effective, and highly selective sensors capable of real-time ¹³C analysis of MTBE and its metabolites in complex environmental matrices presents a significant technological challenge but holds immense potential for improving environmental monitoring and remediation effectiveness.
Refined Predictive Modeling of Long-Term MTBE-¹³C₃ Environmental Behavior and Remediation Outcomes
Predictive modeling is essential for forecasting the long-term fate and transport of contaminants in the environment and evaluating the potential outcomes of different remediation strategies researchgate.netacs.org. Integrating data obtained from stable isotope tracing with MTBE-¹³C₃ and multi-omics analyses can significantly refine these models, leading to more accurate predictions of MTBE behavior and remediation effectiveness.
Traditional environmental fate and transport models often rely on bulk concentration data and generalized degradation rates. By incorporating compound-specific isotopic fractionation data obtained from MTBE-¹³C₃ studies, models can be calibrated to reflect the actual biodegradation rates and pathways occurring under specific environmental conditions nih.govnih.gov. The isotopic enrichment factors measured during biodegradation provide a direct link to the extent of degradation that has occurred, independent of dilution or dispersion nih.gov.
Refined predictive models informed by MTBE-¹³C₃ tracing and multi-omics data could be used to:
Assess Natural Attenuation Potential: More accurately predict the time frame and extent of natural attenuation of MTBE plumes.
Design and Optimize Remediation Systems: Simulate the effectiveness of different bioremediation approaches (e.g., biostimulation, bioaugmentation) and predict optimal operating conditions.
Evaluate Long-Term Risks: Forecast the long-term distribution and potential impact of MTBE and its transformation products in groundwater and other environmental compartments.
Inform Regulatory Decisions: Provide robust scientific data to support risk assessments and the development of regulatory strategies for MTBE-contaminated sites.
The development of these refined models requires sophisticated computational tools capable of integrating diverse datasets, including spatial and temporal concentration data, isotopic ratios, microbial community structure, and metabolic pathway information. Future research will focus on developing these integrative modeling frameworks and validating them with data from controlled laboratory experiments and field studies utilizing MTBE-¹³C₃.
Q & A
Q. How can researchers validate the isotopic purity of MTBE-13C3 during synthesis?
Methodological Answer: Isotopic purity should be confirmed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy, comparing results against certified reference materials. Analytical protocols must include calibration curves with internal standards to account for instrument variability. Researchers should document batch-specific purity metrics and cross-validate findings with independent labs to ensure reproducibility .
Q. What analytical techniques are validated for quantifying this compound in environmental matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard. Protocols should specify column types (e.g., DB-5MS), ionization modes (e.g., electron impact), and detection limits. For aqueous samples, solid-phase microextraction (SPME) or purge-and-trap methods are recommended to minimize matrix interference. Calibration must include blank controls and spike-recovery tests to assess accuracy .
Q. What protocols ensure reproducibility in this compound tracer studies?
Methodological Answer: Reproducibility requires detailed documentation of synthesis conditions (e.g., catalyst type, reaction time), storage conditions (e.g., inert atmosphere, −20°C), and instrument parameters (e.g., GC oven ramp rates). Data should include standard deviations from triplicate measurements, and raw datasets must be archived in formats compatible with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers conduct a literature review on this compound applications?
Methodological Answer: Use authoritative databases like PubMed, SciFinder, and Reaxys, filtering for primary literature (e.g., peer-reviewed journals) over secondary sources. Keywords should combine "this compound" with terms like "isotopic tracer," "degradation pathways," or "environmental fate." Avoid non-peer-reviewed platforms (e.g., ) and prioritize studies with transparent methodology sections .
Advanced Research Questions
Q. What experimental design considerations optimize this compound synthesis for kinetic studies?
Methodological Answer: Employ design of experiments (DoE) to optimize variables like temperature, solvent purity, and precursor ratios. Use response surface methodology (RSM) to identify interactions between factors. Advanced studies should include kinetic isotope effect (KIE) calculations to differentiate reaction pathways, validated via time-resolved sampling and LC-HRMS .
Q. How can researchers resolve contradictions in this compound degradation data across studies?
Methodological Answer: Systematically evaluate potential biases, such as differences in microbial consortia (in biodegradation studies) or photolytic conditions (in UV degradation). Replicate experiments using harmonized protocols from independent labs. Meta-analyses should apply funnel plots to detect publication bias and mixed-effects models to account for heterogeneity .
Q. What statistical methods are appropriate for analyzing this compound tracer data in complex systems?
Methodological Answer: Use multivariate ANOVA to disentangle confounding variables (e.g., pH, temperature) in environmental samples. For time-series data, apply autocorrelation tests to validate independence assumptions. Bayesian hierarchical models are recommended for integrating multi-lab datasets, with priors based on isotopic dilution factors .
Q. How can this compound be integrated with other isotopic tracers (e.g., 15N-labeled compounds) in co-metabolism studies?
Methodological Answer: Design dual-tracer experiments with orthogonal detection methods (e.g., GC-MS for 13C and IRMS for 15N). Cross-validate results using kinetic modeling (e.g., Monod equations) to quantify substrate interactions. Ensure separation protocols avoid isotopic cross-talk, such as column bleed in GC systems .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of reaction intermediates. Use quality-by-design (QbD) principles to define critical quality attributes (CQAs), such as isotopic enrichment (>99%) and residual solvent levels. Statistical process control (SPC) charts can track variability and trigger corrective actions .
Q. What ethical and regulatory considerations apply to this compound research involving environmental release?
Methodological Answer: Secure institutional review board (IRB) approval for field studies, emphasizing containment protocols to prevent ecosystem contamination. Follow REACH regulations for chemical safety assessments and disclose all synthetic byproducts in supplementary materials. Data must be shared via open-access repositories with embargo periods to protect intellectual property .
Methodological Guidelines
- Data Reporting : Adhere to the metric system and justify significant figures based on instrument precision (e.g., report GC-MS concentrations to ±0.1 ng/L) .
- Ethical Compliance : Declare conflicts of interest and archive raw data for 5–10 years to enable replication .
- Visualization : Use color-coded figures for isotopic tracer pathways but avoid overloading with chemical structures (≤3 per graphic) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
